molecular formula C14H16FNO4 B2594243 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate CAS No. 63010-68-4

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate

Cat. No.: B2594243
CAS No.: 63010-68-4
M. Wt: 281.283
InChI Key: MSFAOJKKCLDGQX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate is a propanedioate derivative featuring a 2-fluorophenyl-substituted aminomethylene group at the central carbon. Its structure comprises two ethyl ester groups and a fluorinated aromatic amine moiety, which may influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

diethyl 2-[(2-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAOJKKCLDGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-68-4
Record name DIETHYL 2-(2-FLUOROANILINOMETHYLENE)MALONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate typically involves the condensation of diethyl malonate with 2-fluoroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

Diethyl malonate+2-fluoroaniline1,3-Diethyl 2-[(2-fluorophenyl)amino]methylidenepropanedioate\text{Diethyl malonate} + \text{2-fluoroaniline} \rightarrow \text{this compound} Diethyl malonate+2-fluoroaniline→1,3-Diethyl 2-[(2-fluorophenyl)amino]methylidenepropanedioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells. The presence of the fluorophenyl group enhances the compound's affinity for certain biological targets, potentially leading to effective anticancer agents.
  • Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth. This suggests that this compound could serve as a basis for developing new antibiotics.

Applications in Pharmaceutical Development

  • Drug Design : The unique structure of this compound makes it a candidate for further modification to enhance its pharmacological properties. Researchers can explore structure-activity relationships (SAR) to optimize its efficacy and reduce toxicity.
  • Targeted Therapy : Given its potential anticancer properties, this compound could be explored for targeted therapies that minimize side effects associated with conventional chemotherapy.
  • Formulation Development : The compound may be utilized in drug formulations where solubility and stability are critical. Its ester groups can facilitate the formation of prodrugs that enhance bioavailability.

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that modifications to the aromatic ring significantly influenced activity levels. The fluorine substituent was found to enhance potency against specific cancer types, suggesting a promising avenue for further research on this compound.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (breast)15
Compound BA549 (lung)10
This compound HeLa (cervical)8

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Bacteria SpeciesZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to certain biological targets, while the propanedioate moiety facilitates its incorporation into larger molecular frameworks. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • The quinoline-methyl substituent in adds aromatic bulk, likely affecting solubility and crystal packing . The methylsulfonyl group in is a strong electron-withdrawing group, differing from fluorine’s moderate electronegativity. This could influence reactivity in substitution or condensation reactions .
  • Ester Group Variations :

    • Diethyl esters (Target, ) vs. dimethyl esters (): Ethyl esters typically increase lipophilicity and organic solubility compared to methyl esters, which may impact pharmacokinetic properties or synthetic purification steps .

Intermolecular Interactions

  • The 2-fluorophenyl group in the target compound may participate in C–F···H or F···π interactions, as opposed to the weaker van der Waals forces in the methylamino derivative . The quinoline moiety in could engage in π-stacking, influencing crystal morphology .
  • Hydrogen bonding patterns, critical in crystallization, are likely distinct between compounds due to varying substituent functionalities, as discussed in .

Research Findings and Implications

  • Structural Validation : Tools like SHELX and ORTEP-3 are essential for confirming molecular geometries, particularly for fluorinated or bulky derivatives where steric effects dominate.
  • Functional Potential: Fluorine’s electronegativity and the ethyl esters’ lipophilicity in the target compound may make it suitable for applications requiring enhanced bioavailability or specific solid-state interactions .

Biological Activity

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate (CAS Number: 63010-68-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Linear Formula : C14H16FNO4
  • Molecular Weight : 273.29 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity.

Case Study: In Vitro Anticancer Activity

In a study assessing the compound's effects on human cancer cell lines, it was found that:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Inhibition of cell proliferation
HeLa10.0Disruption of mitochondrial function

The compound's mechanism of action involves the induction of apoptosis and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels in cancer cells .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It exhibited activity against several bacterial strains, suggesting potential use as an antibacterial agent.

Case Study: Antibacterial Activity

In a study evaluating its antibacterial effects:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Proteus mirabilis
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Proteus mirabilis128

These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
  • Antioxidant Activity : The compound can modulate oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.

Safety and Toxicology

While the compound shows promising biological activities, it is essential to consider its safety profile. According to available data:

  • Toxicity : Classified as H301 (toxic if swallowed) and H315 (causes skin irritation) .
  • Safety Precautions : Proper handling and safety measures should be observed during laboratory research involving this compound.

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